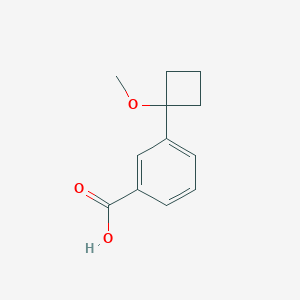

3-(1-methoxycyclobutyl)benzoicacid

Description

Contextualization of Substituted Benzoic Acids in Advanced Chemical Synthesis

Substituted benzoic acids are a cornerstone of organic synthesis, serving as versatile building blocks for a vast array of more complex molecules. wikipedia.org The foundational structure of benzoic acid, a simple aromatic carboxylic acid, consists of a benzene (B151609) ring attached to a carboxyl group (-COOH). wikipedia.orgbrainly.in The true synthetic power of this class of compounds is unlocked through the strategic placement of various functional groups onto the benzene ring. researchgate.net

These substituents dramatically influence the electronic properties and reactivity of the benzoic acid derivative. libretexts.org Electron-withdrawing groups, for instance, enhance the acidity of the carboxylic acid, while electron-donating groups have the opposite effect. libretexts.org This modulation of acidity is crucial for controlling reaction pathways and designing molecules with specific biological activities. Furthermore, the position of the substituent on the aromatic ring (ortho, meta, or para) introduces another layer of control over the molecule's three-dimensional shape and reactivity, a phenomenon often referred to as the ortho effect in the case of 2-substituted benzoic acids. rsc.org

The ability to fine-tune these properties has made substituted benzoic acids indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. They are key precursors in the industrial production of many organic substances and are frequently employed in laboratory-scale syntheses, including Grignard reactions, to form new carbon-carbon bonds. wikipedia.org

Significance of Cyclobutyl and Methoxy (B1213986) Functional Groups in Molecular Design and Reactivity

The incorporation of cyclobutyl and methoxy groups into a molecular framework, as seen in 3-(1-methoxycyclobutyl)benzoic acid, is a deliberate design choice aimed at imparting specific chemical and physical properties.

The cyclobutyl ring , a four-membered carbocycle, is increasingly utilized in medicinal chemistry. nih.gov Its puckered, three-dimensional structure offers a level of rigidity that can be advantageous for several reasons. It can act as a conformational restraint, locking a portion of the molecule into a specific orientation to enhance binding to a biological target. nih.gov This rigidity can also improve metabolic stability by shielding susceptible parts of the molecule from enzymatic degradation. Furthermore, the cyclobutyl moiety can serve as a non-planar bioisostere for other groups, such as phenyl rings or alkenes, helping to fill hydrophobic pockets in protein active sites and improve properties like solubility. nih.gov

Overview of Research Trajectories Pertaining to 3-(1-methoxycyclobutyl)benzoic acid

While specific, in-depth research on 3-(1-methoxycyclobutyl)benzoic acid is not yet widely published, its structural components suggest several promising avenues for investigation. The combination of a meta-substituted benzoic acid with a functionalized cycloalkane points towards its potential as a scaffold in medicinal chemistry and materials science.

Future research will likely focus on the synthesis of 3-(1-methoxycyclobutyl)benzoic acid and its derivatives. The development of efficient synthetic routes is a critical first step. Following this, exploration of its chemical reactivity will be key, including the derivatization of the carboxylic acid to form esters, amides, and other functional groups.

A significant research trajectory will undoubtedly be the investigation of its biological activity. Given the prevalence of substituted benzoic acids and cyclobutyl moieties in drug candidates, it is plausible that this compound could be explored as an inhibitor of various enzymes or as a ligand for specific receptors. For instance, boronic acid analogues of substituted benzoic acids have been investigated as inhibitors of bacterial enzymes. sigmaaldrich.com The unique three-dimensional structure conferred by the 1-methoxycyclobutyl group could lead to novel binding interactions and selective biological effects.

Furthermore, the physical properties of materials derived from 3-(1-methoxycyclobutyl)benzoic acid could be another area of focus. For example, the incorporation of methoxybiphenyl units, which share structural similarities, is known to influence the properties of liquid crystals. rsc.org The rigid, non-planar cyclobutyl group could impart interesting organizational properties in polymers or other advanced materials.

Below is a table of predicted properties for 3-(1-methoxycyclobutyl)benzoic acid based on computational models. uni.lu

| Property | Predicted Value |

| Molecular Formula | C12H14O3 |

| Molecular Weight | 206.24 g/mol |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 206.094294 g/mol |

| Monoisotopic Mass | 206.094294 g/mol |

| Topological Polar Surface Area | 46.5 Ų |

| Heavy Atom Count | 15 |

Structure

3D Structure

Properties

IUPAC Name |

3-(1-methoxycyclobutyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-12(6-3-7-12)10-5-2-4-9(8-10)11(13)14/h2,4-5,8H,3,6-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEYBMUOGFYHRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)C2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Chemical Synthesis of 3 1 Methoxycyclobutyl Benzoic Acid

Retrosynthetic Analysis and Disconnection Strategies for 3-(1-methoxycyclobutyl)benzoic acid

A thorough retrosynthetic analysis of 3-(1-methoxycyclobutyl)benzoic acid reveals several plausible disconnection points, guiding the design of efficient synthetic routes. The primary disconnections involve the carbon-carbon bond between the aromatic ring and the cyclobutane (B1203170), the ether linkage of the methoxy (B1213986) group, and the carboxylic acid functionality.

Elaboration of the Carboxylic Acid Moiety in 3-(1-methoxycyclobutyl)benzoic acid

The carboxylic acid group is a key functional handle that can be introduced at various stages of the synthesis. One common strategy involves the late-stage oxidation of a precursor, such as a methyl or hydroxymethyl group, on the benzene (B151609) ring. For instance, an aryl methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). Alternatively, the carboxylic acid can be installed via the carboxylation of an organometallic intermediate. This is typically achieved by treating an aryl lithium or Grignard reagent with carbon dioxide (CO₂). This approach is advantageous as it often proceeds with high efficiency and under relatively mild conditions. Another viable route is the hydrolysis of a nitrile precursor, which can be introduced via nucleophilic aromatic substitution or Sandmeyer reaction.

Construction of the 1-methoxycyclobutyl Substructure

The 1-methoxycyclobutyl group presents a more significant synthetic challenge. Its construction can be approached in two principal ways: either by forming the cyclobutane ring with the substituents already in place or by functionalizing a pre-existing cyclobutane ring.

A convergent approach would involve the synthesis of a 1-bromo-1-methoxycyclobutane or a corresponding organometallic reagent, which can then be coupled with a suitable substituted benzene derivative. The synthesis of 1-bromo-1-methoxycyclobutane can be envisioned starting from cyclobutanone (B123998). Treatment of cyclobutanone with a brominating agent followed by reaction with sodium methoxide (B1231860) could potentially yield this intermediate.

A more linear approach would commence with the addition of a protected 3-lithiobenzoate or 3-bromophenylmagnesium bromide to cyclobutanone. This would afford a tertiary alcohol, 3-(1-hydroxycyclobutyl)benzoic acid (after deprotection). Subsequent methylation of the sterically hindered tertiary alcohol, for example using Williamson ether synthesis with a strong base like sodium hydride and a methylating agent such as methyl iodide, would furnish the desired methoxy group.

Divergent and Convergent Synthetic Pathways to 3-(1-methoxycyclobutyl)benzoic acid

Both divergent and convergent strategies can be employed for the synthesis of 3-(1-methoxycyclobutyl)benzoic acid, each with its own merits.

A divergent strategy might begin with a common intermediate, such as 3-bromobenzoic acid or its ester derivative. This intermediate could then be subjected to different reaction sequences to introduce the cyclobutyl moiety. For example, conversion to an organometallic species followed by addition to cyclobutanone and subsequent methylation represents a divergent path.

A convergent strategy , on the other hand, would involve the separate synthesis of the two main fragments of the molecule – the substituted aromatic ring and the cyclobutyl group – followed by their coupling in a later step. This is often a more efficient approach for complex molecules as it allows for the optimization of each fragment's synthesis independently. A prime example would be the cross-coupling of a 3-boronic acid benzoic acid derivative with a 1-halo-1-methoxycyclobutane.

Key Reaction Steps and Catalytic Systems in the Synthesis of 3-(1-methoxycyclobutyl)benzoic acid

The successful synthesis of 3-(1-methoxycyclobutyl)benzoic acid hinges on several key reactions, many of which are facilitated by transition metal catalysis.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings, are powerful tools for forming the crucial aryl-cyclobutyl C-C bond. orgsyn.orgnih.gov In a Suzuki-Miyaura coupling, an arylboronic acid (or its ester) would be coupled with a cyclobutyl halide or triflate in the presence of a palladium catalyst and a base. nih.govdiva-portal.orgstrath.ac.ukchemspider.com A Negishi coupling would involve the reaction of an organozinc reagent with an aryl halide, also catalyzed by palladium or nickel. orgsyn.orggoogle.comchemicalforums.comresearchgate.net

| Reaction Type | Aryl Component | Cyclobutyl Component | Catalyst System (Typical) |

| Suzuki-Miyaura | 3-(Boronic acid)benzoic acid ester | 1-Bromo-1-methoxycyclobutane | Pd(PPh₃)₄, K₂CO₃ |

| Negishi | 3-Bromobenzoic acid ester | 1-(Bromozincio)-1-methoxycyclobutane | Pd(dppf)Cl₂, THF |

Organometallic Additions: The formation of the tertiary alcohol intermediate relies on the nucleophilic addition of an organometallic reagent to cyclobutanone. Organolithium and Grignard reagents are commonly used for this purpose. researchgate.net The choice of reagent can influence the reactivity and selectivity of the addition.

Etherification: The methylation of the tertiary hydroxyl group to form the methoxy ether can be achieved under various conditions. The Williamson ether synthesis, employing a strong base and a methyl halide, is a classic and effective method.

Stereocontrol and Regioselectivity in the Formation of 3-(1-methoxycyclobutyl)benzoic acid

For the target molecule, 3-(1-methoxycyclobutyl)benzoic acid, there are no stereocenters, so stereocontrol is not a primary concern in the final product. However, understanding the principles of stereoselective additions to cyclic ketones is relevant when considering the synthesis of more complex, substituted analogs. Nucleophilic attack on cyclobutanone, a relatively planar ring, can occur from either face, but the presence of substituents can introduce facial bias. The stereochemical outcome of nucleophilic additions to cyclic ketones is influenced by a combination of steric and electronic factors, often rationalized by models such as the Felkin-Ahn and Cieplak models.

Regioselectivity is a critical consideration, particularly in the functionalization of the aromatic ring. The introduction of the carboxylic acid or its precursor at the meta-position (C3) relative to the cyclobutyl substituent must be controlled. This is typically achieved by starting with a pre-functionalized benzene ring where the desired substitution pattern is already established. For instance, starting with 3-bromobenzoic acid ensures the correct regiochemistry.

Methodological Advancements in the Efficient Preparation of 3-(1-methoxycyclobutyl)benzoic acid

Modern synthetic chemistry offers several advancements that could streamline the synthesis of 3-(1-methoxycyclobutyl)benzoic acid. The development of highly active and robust palladium catalysts, including those with N-heterocyclic carbene (NHC) ligands, allows for cross-coupling reactions to be performed under milder conditions, with lower catalyst loadings, and with a broader range of functional groups tolerated. chemicalforums.com

Furthermore, advancements in C-H activation chemistry could potentially offer a more direct route to functionalize the aromatic ring, although this would require careful control of regioselectivity.

Exploration of Sustainable Synthetic Routes for 3-(1-methoxycyclobutyl)benzoic acid

The development of sustainable synthetic pathways is a cornerstone of modern chemical manufacturing, aiming to reduce environmental impact, improve safety, and enhance efficiency. For the synthesis of 3-(1-methoxycyclobutyl)benzoic acid, several routes can be envisaged that prioritize these principles. A plausible and strategic approach involves a multi-step synthesis commencing with the construction of a functionalized cyclobutane precursor, followed by its attachment to the aromatic ring and subsequent modification to yield the final product.

One potential sustainable route begins with the synthesis of 1-bromo-3-iodobenzene, which can then be selectively functionalized. A key step would be a Grignard reaction, a classic and versatile method for forming carbon-carbon bonds. google.comgoogle.comlibretexts.org The Grignard reagent, formed from 1-bromo-3-iodobenzene, can then be reacted with a suitable cyclobutanone precursor.

An alternative and potentially more sustainable approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. iitd.ac.infiveable.meyoutube.commedium.comlibretexts.org This method is renowned for its mild reaction conditions and tolerance of a wide range of functional groups, which aligns with the principles of green chemistry. In this scenario, a boronic acid or boronic ester derivative of the cyclobutane moiety would be coupled with a 3-halobenzoic acid derivative.

The introduction of the methoxy group can be achieved through various methods. One possibility is the reaction of a corresponding alcohol with a methylating agent. The formation of the carboxylic acid group can be accomplished through the carbonation of a Grignard reagent with carbon dioxide, a well-established and efficient transformation. google.comlibretexts.org

The following table outlines a hypothetical sustainable synthetic route, highlighting key transformations and potential reagents.

Table 1: Proposed Sustainable Synthetic Route for 3-(1-methoxycyclobutyl)benzoic acid

| Step | Transformation | Starting Material | Reagent(s) | Product | Sustainability Considerations |

| 1 | Halogenation | 3-Bromobenzoic acid | N-Iodosuccinimide, Triflic acid | 3-Bromo-5-iodobenzoic acid | Avoids use of elemental halogens |

| 2 | Esterification | 3-Bromo-5-iodobenzoic acid | Methanol (B129727), Sulfuric acid (cat.) | Methyl 3-bromo-5-iodobenzoate | Use of a common and relatively benign solvent/reagent |

| 3 | Suzuki Coupling | Methyl 3-bromo-5-iodobenzoate | 1-Methoxycyclobutylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Methyl 3-(1-methoxycyclobutyl)-5-bromobenzoate | High atom economy, mild conditions |

| 4 | Hydrolysis | Methyl 3-(1-methoxycyclobutyl)-5-bromobenzoate | NaOH, H₂O/MeOH | 3-(1-methoxycyclobutyl)benzoic acid | Use of water as a solvent |

Continuous Flow and Batch Optimization in 3-(1-methoxycyclobutyl)benzoic acid Production

The choice between batch and continuous flow processing is a critical decision in chemical manufacturing, with significant implications for efficiency, safety, and scalability. Both methodologies can be optimized for the production of 3-(1-methoxycyclobutyl)benzoic acid.

Batch Optimization:

Batch processing, the traditional method of chemical synthesis, involves the sequential execution of reaction steps in a single vessel. Optimization of a batch process for the synthesis of 3-(1-methoxycyclobutyl)benzoic acid would focus on several key parameters for each step of the proposed synthetic route. These include reaction temperature, concentration of reactants, choice of catalyst and solvent, and reaction time. For instance, in a Grignard reaction step, careful control of temperature is crucial to prevent side reactions.

The table below presents a hypothetical optimization of a key batch reaction step, such as a Grignard reaction for the formation of the benzoic acid moiety.

Table 2: Batch Optimization Parameters for Grignard Carbonation

| Parameter | Range | Optimal Condition | Rationale |

| Temperature (°C) | -78 to 25 | 0 | Balances reaction rate with minimizing side reactions |

| Reactant Concentration (M) | 0.1 to 1.0 | 0.5 | Maximizes throughput without significant precipitation issues |

| Solvent | Diethyl ether, THF | THF | Higher boiling point allows for better temperature control |

| Reaction Time (h) | 1 to 12 | 2 | Sufficient for complete conversion |

Continuous Flow Optimization:

Continuous flow chemistry offers several advantages over batch processing, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for higher yields and purity. A continuous flow setup for the synthesis of 3-(1-methoxycyclobutyl)benzoic acid would involve pumping the reactants through a series of interconnected reactors, where each reactor is optimized for a specific transformation.

For example, a key coupling step like a Suzuki reaction could be performed in a heated microreactor. The precise control over temperature and residence time in a flow reactor can lead to significantly improved yields and reduced reaction times compared to a batch process.

The following table illustrates the potential optimization of a continuous flow Suzuki coupling for the synthesis of an intermediate.

Table 3: Continuous Flow Optimization for Suzuki Coupling

| Parameter | Range | Optimal Condition | Rationale |

| Flow Rate (mL/min) | 0.1 to 5.0 | 1.0 | Controls residence time for optimal conversion |

| Temperature (°C) | 80 to 150 | 120 | Accelerates reaction rate in a controlled manner |

| Reactor Volume (mL) | 1 to 20 | 10 | Determines throughput and residence time |

| Catalyst Loading (mol%) | 0.5 to 5 | 1 | Minimizes catalyst cost while maintaining high efficiency |

Chemical Transformations and Reactivity Profiles of 3 1 Methoxycyclobutyl Benzoic Acid

Reactions Involving the Carboxylic Acid Functionality of 3-(1-methoxycyclobutyl)benzoic acid

The carboxylic acid group is often the most reactive site on 3-(1-methoxycyclobutyl)benzoic acid, serving as a versatile handle for a variety of chemical modifications. Its reactivity is characteristic of aromatic carboxylic acids, enabling transformations into a range of important derivatives.

Derivatization to Esters, Amides, and Anhydrides

The conversion of the carboxylic acid to esters, amides, and anhydrides represents a fundamental set of transformations for this molecule. These reactions proceed through the activation of the carboxyl group, making it susceptible to nucleophilic attack.

Esterification can be achieved under acidic conditions, such as the classic Fischer esterification with an alcohol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄). Alternatively, for more sensitive substrates or to improve yields, the carboxylic acid can be deprotonated with a mild base and reacted with an alkyl halide. A more common and highly efficient laboratory method involves the use of coupling agents.

Amidation follows a similar logic. The direct reaction of the carboxylic acid with an amine is generally slow and requires high temperatures. Therefore, coupling agents are almost always employed to facilitate this transformation. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) activate the carboxylic acid, allowing for efficient reaction with a primary or secondary amine at room temperature to form the corresponding amide derivative.

Anhydride formation can occur upon heating or, more controllably, by reacting the carboxylic acid with an activated acyl species, such as an acyl chloride, in the presence of a non-nucleophilic base like pyridine.

The following table summarizes these common derivatization reactions.

Table 1: Hypothetical Derivatization of the Carboxylic Acid Group

| Starting Material | Reagent(s) | Product | Product Class |

|---|---|---|---|

| 3-(1-methoxycyclobutyl)benzoic acid | Methanol (B129727), H₂SO₄ (cat.) | Methyl 3-(1-methoxycyclobutyl)benzoate | Ester |

| 3-(1-methoxycyclobutyl)benzoic acid | 1. SOCl₂ 2. Diethylamine | N,N-Diethyl-3-(1-methoxycyclobutyl)benzamide | Amide |

Reduction Pathways and Decarboxylative Transformations

The carboxylic acid moiety can also undergo reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid directly to the corresponding primary alcohol, yielding [3-(1-methoxycyclobutyl)phenyl]methanol. This transformation provides a route to benzyl (B1604629) alcohol derivatives from the benzoic acid core. Milder reducing agents, such as borane (B79455) (BH₃), are also effective for this purpose and may offer better selectivity in more complex molecular settings.

Decarboxylation, the removal of the carboxyl group, is generally difficult for aromatic carboxylic acids as it requires breaking a stable sp² C-C bond. Such reactions typically necessitate harsh conditions, such as heating with a copper catalyst in quinoline (B57606) (a Barton-type decarboxylation), which may not be compatible with the other functional groups in the molecule.

Reactivity of the 1-methoxycyclobutyl Moiety within 3-(1-methoxycyclobutyl)benzoic acid

The 1-methoxycyclobutyl group presents its own set of potential reactions, primarily involving the ether linkage and the strained four-membered ring.

Ether Cleavage and Functional Group Interconversion at the Methoxy (B1213986) Group

The methoxy group is a tertiary ether, which makes it susceptible to cleavage under acidic conditions. Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can protonate the ether oxygen, leading to its departure as methanol and formation of a stabilized tertiary carbocation on the cyclobutyl ring. This cation would then be trapped by a halide ion.

More selective and commonly used reagents for cleaving methyl ethers include Lewis acids such as boron tribromide (BBr₃). This powerful reagent readily coordinates to the ether oxygen and facilitates the removal of the methyl group, yielding the corresponding tertiary alcohol, 3-(1-hydroxycyclobutyl)benzoic acid. This reaction is typically performed at low temperatures to control its high reactivity.

Table 2: Predicted Ether Cleavage Reaction

| Starting Material | Reagent(s) | Predicted Product |

|---|

Cyclobutyl Ring Opening and Rearrangement Reactions

The cyclobutyl ring, while more stable than a cyclopropyl (B3062369) ring, possesses significant ring strain (approximately 26 kcal/mol). This strain can be released in reactions promoted by acid or transition metals, leading to ring-opening or rearrangement products.

Under strong acidic conditions, particularly those that can generate a carbocation at the tertiary position (as in ether cleavage), the cyclobutyl ring itself could potentially rearrange. For instance, the tertiary cyclobutyl cation could undergo a ring-expansion to a more stable cyclopentyl cation, although this is less common than ring-opening. More likely, acid-catalyzed ring-opening could lead to the formation of an unsaturated linear alkyl chain attached to the benzene (B151609) ring. The precise outcome would depend heavily on the specific reagents and reaction conditions employed.

Aromatic Functionalization of the Benzoic Acid Core of 3-(1-methoxycyclobutyl)benzoic acid

The benzene ring of 3-(1-methoxycyclobutyl)benzoic acid can undergo electrophilic aromatic substitution, allowing for the introduction of new functional groups. The position of substitution is dictated by the directing effects of the existing substituents.

The carboxylic acid group (-COOH) is a deactivating, meta-directing group due to its electron-withdrawing nature. It removes electron density from the ring, particularly at the ortho and para positions, making the meta position the most favorable site for electrophilic attack.

The 1-methoxycyclobutyl group is considered a weak activating, ortho, para-directing group. The alkyl framework is electron-donating through induction.

When both groups are present, their effects are combined. The carboxylic acid's strong meta-directing and deactivating nature will be the dominant influence. Therefore, electrophiles are most likely to add to the positions that are meta to the carboxylic acid. The available positions are C4, C5, and C6 (relative to the COOH at C1). Of these, the C5 position is para to the cyclobutyl group, and the C4/C6 positions are ortho. The directing influences are therefore in conflict. However, the deactivating effect of the carboxyl group typically controls the regioselectivity, favoring substitution at the C5 position, which is meta to the carboxyl group and para to the alkyl substituent.

Table 3: Predicted Aromatic Substitution Reactions

| Reaction Type | Reagent(s) | Major Predicted Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(1-methoxycyclobutyl)-5-nitrobenzoic acid |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the benzene ring in 3-(1-methoxycyclobutyl)benzoic acid towards electrophilic and nucleophilic substitution is governed by the electronic effects of its two substituents: the carboxylic acid group (-COOH) and the 1-methoxycyclobutyl group.

The carboxylic acid group is a well-established deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions. quora.com Its electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. msu.edu Consequently, any electrophilic substitution would be predicted to occur at the positions meta to the carboxylic acid, which are the C5 and to a lesser extent the C2 and C6 positions, already substituted by the cyclobutyl group.

Nucleophilic aromatic substitution (SNA) reactions typically require the presence of strong electron-withdrawing groups and a good leaving group on the aromatic ring. While the carboxylic acid group is electron-withdrawing, it is not typically a leaving group in SNA reactions. Therefore, significant reactivity in nucleophilic aromatic substitution is not anticipated for 3-(1-methoxycyclobutyl)benzoic acid under standard conditions.

Transition Metal-Catalyzed Cross-Coupling at the Aromatic Ring

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 3-(1-methoxycyclobutyl)benzoic acid to participate in such reactions at the aromatic ring, it would typically need to be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate.

In the absence of such a leaving group, direct C-H activation could be a potential pathway for cross-coupling. However, the regioselectivity of such a reaction would be challenging to predict without experimental data. The directing effects of both the carboxylic acid and the 1-methoxycyclobutyl groups would influence which C-H bond is activated.

Given the lack of published research, no specific data on catalyst systems, reaction conditions, or yields for cross-coupling reactions involving 3-(1-methoxycyclobutyl)benzoic acid can be provided.

Advanced Applications of 3 1 Methoxycyclobutyl Benzoic Acid As a Building Block in Organic Synthesis

Incorporation of 3-(1-methoxycyclobutyl)benzoic acid into Complex Molecular Architectures

The incorporation of unique structural motifs into larger, more complex molecules is a fundamental aspect of modern organic synthesis. Building blocks like benzoic acid derivatives are often used to introduce specific properties or to serve as scaffolds for further chemical elaboration.

Synthesis of Natural Product Analogues Utilizing 3-(1-methoxycyclobutyl)benzoic acid

Natural products and their analogues are a cornerstone of drug discovery and chemical biology. The synthesis of analogues often involves the use of novel building blocks to explore structure-activity relationships. For instance, the synthesis of the fungal metabolite 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid has been reported to investigate its biological activity as a cell-cycle inhibitor. However, no published research could be identified that specifically documents the use of 3-(1-methoxycyclobutyl)benzoic acid for the synthesis of any natural product analogues.

Role of 3-(1-methoxycyclobutyl)benzoic acid in the Development of New Synthetic Methodologies

Novel building blocks can play a crucial role in the development and validation of new synthetic reactions, offering unique reactivity and the ability to probe reaction mechanisms.

Participation in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. These reactions are invaluable in creating libraries of complex molecules for drug discovery. While numerous MCRs utilize carboxylic acids, there are no specific studies showing the participation of 3-(1-methoxycyclobutyl)benzoic acid in such transformations.

Probing Reaction Mechanisms and Selectivities with 3-(1-methoxycyclobutyl)benzoic acid Derivatives

The unique steric and electronic properties of a substrate can be used to investigate the mechanisms and selectivity of chemical reactions. For example, computational studies, such as those using Molecular Electron Density Theory (MEDT), have been employed to explore the regioselectivity and molecular mechanism of cycloaddition reactions involving substituted precursors. However, the use of 3-(1-methoxycyclobutyl)benzoic acid or its derivatives for such mechanistic or selectivity studies has not been reported.

Utilization of 3-(1-methoxycyclobutyl)benzoic acid in Material Science Precursors

Benzoic acid derivatives are sometimes used as precursors or monomers for the synthesis of advanced materials, such as polymers and liquid crystals, due to the rigidity and functionality of the benzene (B151609) ring. Despite this general utility, there is no available research demonstrating the specific application of 3-(1-methoxycyclobutyl)benzoic acid as a precursor in material science.

Based on an extensive search of publicly available scientific databases and literature, there is currently no specific information regarding the advanced applications of 3-(1-methoxycyclobutyl)benzoic acid in the synthesis of complex molecular architectures, the development of new synthetic methodologies, or as a precursor for material science. While the compound is known and cataloged, its potential as a specialized building block in organic synthesis remains unexplored in the reviewed literature. Future research may yet uncover the utility of this compound in the areas discussed.

Monomer Design for Functional Polymer Synthesis

There is currently no available scientific literature or patent data describing the use of 3-(1-methoxycyclobutyl)benzoic acid as a monomer for the synthesis of functional polymers. Research into the polymerization of benzoic acid derivatives is extensive, with many studies focusing on how different substituents on the benzoic acid ring can impart specific properties to the resulting polymers, such as thermal stability, chemical resistance, or optical and electronic functionalities. However, none of the reviewed studies specifically mention the use of the 3-(1-methoxycyclobutyl) substituent.

Theoretically, the carboxylic acid group of 3-(1-methoxycyclobutyl)benzoic acid could be utilized in step-growth polymerization to form polyesters or polyamides. The bulky and non-planar cyclobutyl group could potentially influence the polymer's morphology, solubility, and thermal properties. For instance, it might disrupt polymer chain packing, leading to materials with lower crystallinity and increased solubility in organic solvents. The methoxy (B1213986) group could also offer a site for post-polymerization modification. However, without experimental evidence, these remain hypothetical considerations.

Ligand Scaffolds for Catalysis and Coordination Chemistry

Similarly, the application of 3-(1-methoxycyclobutyl)benzoic acid in the design of ligand scaffolds for catalysis and coordination chemistry is not documented in the available literature. The design of ligands is a cornerstone of modern catalysis, with the electronic and steric properties of the ligand playing a crucial role in the activity and selectivity of the metal catalyst.

The benzoic acid moiety of 3-(1-methoxycyclobutyl)benzoic acid could serve as an anchoring group to a metal center. The 1-methoxycyclobutyl group would then act as a sterically demanding substituent that could create a specific chiral pocket around the metal, potentially influencing the stereochemical outcome of a catalytic reaction. The oxygen atom of the methoxy group could also act as a hemilabile coordinating site, which could be beneficial in certain catalytic cycles. While these are plausible concepts in ligand design, no research has been published to validate these hypotheses for this specific compound.

Theoretical and Computational Investigations of 3 1 Methoxycyclobutyl Benzoic Acid

Electronic Structure and Molecular Orbital Analysis of 3-(1-methoxycyclobutyl)benzoic acid

The electronic behavior of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For 3-(1-methoxycyclobutyl)benzoic acid, a combination of a substituted aromatic ring and a strained cyclobutyl group presents an interesting case for electronic structure analysis.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the molecular geometries and electronic properties of organic molecules with a high degree of accuracy.

A DFT study of 3-(1-methoxycyclobutyl)benzoic acid would commence with geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule. The calculations would likely be performed using a functional such as B3LYP or M06-2X, which are known to provide a good balance between accuracy and computational cost for organic molecules, paired with a suitable basis set like 6-311+G(d,p). patsnap.com

The optimization would yield key geometric parameters. For the benzoic acid moiety, the C-C bond lengths within the aromatic ring are expected to be slightly distorted from the ideal 1.39 Å of benzene (B151609) due to the electronic effects of the carboxyl and cyclobutyl substituents. The C-O and O-H bond lengths of the carboxylic acid group would be consistent with other benzoic acid derivatives. nih.gov The cyclobutane (B1203170) ring is not planar and would adopt a puckered conformation to relieve ring strain. acs.org The bond angles and dihedral angles associated with the cyclobutyl group and its connection to the benzene ring would be critical outputs of the optimization.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP map would visualize the electron-rich and electron-poor regions of the molecule. For 3-(1-methoxycyclobutyl)benzoic acid, the most negative potential (electron-rich) would be expected around the oxygen atoms of the carboxyl and methoxy (B1213986) groups, while the acidic proton of the carboxyl group and the hydrogens on the aromatic ring would exhibit a positive potential. uwosh.edu This information is crucial for predicting sites of electrophilic and nucleophilic attack.

Illustrative Data Table: Predicted Geometric and Electronic Properties of 3-(1-methoxycyclobutyl)benzoic acid from a Hypothetical DFT Calculation

| Property | Predicted Value | Significance |

| Geometric Parameters | ||

| C(aromatic)-C(aromatic) Bond Lengths | 1.38 - 1.41 Å | Indicates slight distortion of the benzene ring. |

| C(aromatic)-C(cyclobutyl) Bond Length | ~1.52 Å | Standard single bond length. |

| C(cyclobutyl)-C(cyclobutyl) Bond Lengths | ~1.55 Å | Reflects the strain in the four-membered ring. |

| Cyclobutane Puckering Angle | 20-30° | Confirms the non-planar nature of the cyclobutane ring. acs.org |

| C-O (carboxyl) Bond Length | ~1.22 Å (C=O), ~1.35 Å (C-OH) | Typical values for a carboxylic acid group. |

| Electronic Properties | ||

| Dipole Moment | 2.0 - 3.0 D | Indicates the overall polarity of the molecule. |

| HOMO Energy | -6.5 to -7.5 eV | Relates to the ionization potential and nucleophilicity. |

| LUMO Energy | -1.0 to -2.0 eV | Relates to the electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 4.5 - 6.5 eV | Indicates kinetic stability and electronic excitation energy. |

Note: The values in this table are illustrative and based on typical results for similar molecules. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For 3-(1-methoxycyclobutyl)benzoic acid, the HOMO is expected to have significant contributions from the π-system of the benzene ring and the lone pair electrons on the oxygen atoms. The LUMO is likely to be a π* orbital of the aromatic ring, with significant coefficients on the carbon atoms of the ring and the carbonyl carbon of the carboxylic acid group. uwosh.edu

The energy of the HOMO is related to the molecule's ionization potential, with higher HOMO energies indicating a greater ease of electron donation. nih.gov The energy of the LUMO is related to its electron affinity, with lower LUMO energies suggesting a greater propensity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a large gap suggests high kinetic stability and low reactivity, while a small gap indicates higher reactivity. acs.org

FMO analysis can predict the regioselectivity of reactions. For instance, in an electrophilic aromatic substitution reaction, the electrophile would preferentially attack the carbon atom(s) on the benzene ring with the largest coefficient in the HOMO. Conversely, in a nucleophilic attack, the nucleophile would target the atomic centers with the largest coefficients in the LUMO.

Conformational Analysis and Intramolecular Interactions within 3-(1-methoxycyclobutyl)benzoic acid

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. For 3-(1-methoxycyclobutyl)benzoic acid, conformational analysis would explore the different spatial arrangements of its constituent parts and the energetic favorability of each.

The conformational landscape of 3-(1-methoxycyclobutyl)benzoic acid is primarily defined by the rotation around several key single bonds and the puckering of the cyclobutane ring. The key degrees of freedom include:

Rotation around the C(aromatic)-C(cyclobutyl) bond.

Rotation around the C(aromatic)-C(carboxyl) bond.

Puckering of the cyclobutane ring.

Rotation of the methoxy group.

Computational methods can map the potential energy surface by systematically changing these dihedral angles and calculating the energy of each conformation. This allows for the identification of local energy minima, corresponding to stable conformers, and the transition states that separate them.

The cyclobutane ring is known to exist in a puckered conformation, which reduces torsional strain compared to a planar structure. acs.org The substituent at the 1-position (the methoxy group and the connection to the benzene ring) will influence the puckering angle and the relative stability of different puckered states.

In the solid state or in concentrated solutions, intermolecular interactions play a crucial role. For 3-(1-methoxycyclobutyl)benzoic acid, several types of non-covalent interactions are possible:

Hydrogen Bonding: The most significant intermolecular interaction is expected to be the formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules. This is a very common and stable arrangement for carboxylic acids. rsc.org The O-H group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of a neighboring molecule, and vice versa, forming a cyclic dimer.

C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those between the C-H bonds of the cyclobutyl or aromatic rings and the oxygen atoms of the carboxyl or methoxy groups, can also contribute to the packing in the solid state. C-H···π interactions, where a C-H bond points towards the face of a benzene ring, are also possible.

Computational studies can model these interactions in dimeric or larger cluster models to quantify their strength and geometric preferences.

Computational Modeling of Reaction Mechanisms Involving 3-(1-methoxycyclobutyl)benzoic acid

Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For 3-(1-methoxycyclobutyl)benzoic acid, several types of reactions could be modeled.

One important class of reactions for benzoic acids is esterification. The reaction of 3-(1-methoxycyclobutyl)benzoic acid with an alcohol, typically under acidic catalysis, would proceed through a well-established mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water. DFT calculations can be used to model the energy profile of this entire process, identifying the structures of intermediates and transition states. researchgate.net The calculated activation energy for the rate-determining step would provide insight into the reaction kinetics.

Furthermore, reactions involving the cyclobutyl ring, such as ring-opening under certain conditions, could also be explored. The inherent strain of the four-membered ring makes it susceptible to reactions that are not as favorable for larger, less-strained rings. Modeling these potential pathways would provide a deeper understanding of the chemical stability and reactivity of this specific molecule.

Transition State Characterization for Key Transformations

The elucidation of reaction mechanisms and the determination of reaction rates depend critically on the characterization of transition states. For a molecule like 3-(1-methoxycyclobutyl)benzoic acid, several key transformations could be of interest, including reactions involving the carboxylic acid group (e.g., esterification, amidation, decarboxylation) and electrophilic aromatic substitution on the benzene ring.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating and characterizing transition state structures. ajgreenchem.com For instance, in studying the atmospheric degradation of benzoic acid by radicals like OH, NO3, and SO4−, DFT (specifically the MPWB1K functional) has been used to calculate the potential energy surfaces and identify the transition states for both addition and hydrogen abstraction reactions. nih.gov These calculations reveal the energy barriers for different reaction pathways, thereby indicating the most likely mechanisms. nih.gov

A hypothetical computational study on 3-(1-methoxycyclobutyl)benzoic acid would involve the following steps:

Reactant and Product Optimization: The geometries of the reactant (3-(1-methoxycyclobutyl)benzoic acid and the other reactant) and the expected product(s) are optimized to find their lowest energy conformations.

Transition State Search: Various algorithms can be employed to locate the saddle point on the potential energy surface that corresponds to the transition state connecting the reactants and products.

Frequency Analysis: A frequency calculation is performed on the located transition state structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For example, in a potential esterification reaction, computational chemists would model the approach of an alcohol to the carboxylic acid group, mapping the energy changes as the new C-O bond forms and the O-H bond of the carboxylic acid breaks. The transition state would represent the highest energy point along this pathway.

The calculated energy of the transition state relative to the reactants provides the activation energy, a key parameter in predicting the reaction rate. While specific data for 3-(1-methoxycyclobutyl)benzoic acid is absent, the table below illustrates typical activation energies for reactions of benzoic acid itself, which could serve as a baseline for future computational studies on its derivatives.

| Reaction Type | Reactant | Radical | Activation Energy (kcal/mol) |

| Decarboxylation | Benzoic Acid | - | 62.99 (Oxidative) |

| Decarboxylation | Benzoic Acid | Ag+ | 43.31 (Catalyzed) |

| Radical Reaction | Benzoic Acid | - | 16.93 (Radical Path) |

| OH Radical Addition | Benzoic Acid | OH | Lower than abstraction |

| OH Radical Abstraction | Benzoic Acid | OH | Higher than addition |

This table presents hypothetical data for 3-(1-methoxycyclobutyl)benzoic acid based on published data for benzoic acid to illustrate the type of information that would be generated from transition state analysis. ajgreenchem.comnih.gov

Prediction of Chemo-, Regio-, and Stereoselectivity in Novel Reactions

Predicting the selectivity of chemical reactions is a primary goal of computational chemistry, offering the potential to guide synthetic efforts and minimize the formation of unwanted byproducts. For 3-(1-methoxycyclobutyl)benzoic acid, key selectivity questions would involve:

Chemoselectivity: In the presence of multiple reactive sites (the carboxylic acid and the aromatic ring), which site will a given reagent preferentially attack?

Regioselectivity: For reactions on the aromatic ring, such as electrophilic aromatic substitution, at which position (ortho, meta, or para to the existing substituents) will the new substituent add?

Stereoselectivity: While the current molecule is achiral, reactions could introduce new stereocenters, and predicting the preferred stereochemical outcome would be important.

Modern computational approaches, including machine learning models and semi-empirical quantum mechanics, have been developed to predict reaction selectivity with increasing accuracy. rsc.orgmit.educhemrxiv.org

Regioselectivity in Electrophilic Aromatic Substitution:

The regiochemical outcome of electrophilic aromatic substitution is governed by the electronic properties of the substituents on the benzene ring. The carboxylic acid group is a deactivating, meta-directing group, while the 1-methoxycyclobutyl group's directing effect is less immediately obvious and would be a combination of steric bulk and electronic effects.

Computational models can predict regioselectivity by calculating the relative energies of the intermediate carbocations (the sigma complexes) formed upon attack at each possible position. The pathway with the lowest energy transition state and the most stable intermediate is favored. The RegioSQM method, for example, predicts the site of electrophilic aromatic substitution by calculating the proton affinity of the aromatic carbon atoms. nih.gov

A theoretical analysis of 3-(1-methoxycyclobutyl)benzoic acid would likely show a complex interplay between the electron-withdrawing nature of the benzoic acid and the electronic and steric influence of the cyclobutyl group. The table below outlines the expected and computationally predictable directing effects of the substituents.

| Substituent | Position on Ring | Electronic Effect | Predicted Directing Effect |

| -COOH | 1 | Electron-withdrawing | Meta (to positions 3 and 5) |

| -C(OCH3)(CH2)3 | 3 | Electron-donating (inductive), Steric hindrance | Ortho, Para (to positions 2, 4, and 6 relative to itself) |

This table provides a qualitative prediction of directing effects for the substituents on 3-(1-methoxycyclobutyl)benzoic acid. Quantitative predictions would require specific computational modeling.

The net outcome for an electrophilic attack would depend on the specific electrophile and reaction conditions, with computational models being essential for a quantitative prediction. For instance, a multitask neural network has been shown to predict site selectivity for a wide range of aromatic C-H functionalization reactions with high accuracy by learning from a large dataset of known reactions. mit.edu Such a model could potentially be applied to 3-(1-methoxycyclobutyl)benzoic acid to predict its reactivity in various transformations.

Based on the current available scientific literature, a detailed article on the future research directions and emerging opportunities for the specific chemical compound 3-(1-methoxycyclobutyl)benzoic acid cannot be generated.

The available search results pertain to related but structurally distinct compounds, such as 3-methoxybenzoic acid. Extrapolating information from these related compounds to 3-(1-methoxycyclobutyl)benzoic acid would be scientifically inaccurate and would not adhere to the strict requirement of focusing solely on the specified compound.

Therefore, to maintain scientific accuracy and adhere to the provided instructions, the requested article cannot be produced at this time due to the absence of specific research on "3-(1-methoxycyclobutyl)benzoic acid." Further research on this specific molecule is required before a comprehensive overview of its future potential can be written.

Q & A

Q. What are the common synthetic routes for 3-(1-methoxycyclobutyl)benzoic acid, and how are intermediates characterized?

The synthesis typically involves introducing the methoxycyclobutyl group to a benzoic acid scaffold via nucleophilic substitution or cycloaddition reactions. For example, cyclobutyl rings can be formed through [2+2] photocycloaddition or ring-opening of strained intermediates. Key intermediates are characterized using 1H/13C NMR spectroscopy to confirm regioselectivity and IR spectroscopy to track functional group transformations (e.g., carboxylic acid formation). Reaction conditions (e.g., temperature, catalysts) are optimized to minimize side products .

Q. What analytical techniques are essential for characterizing 3-(1-methoxycyclobutyl)benzoic acid and its derivatives?

- NMR Spectroscopy : Resolves structural ambiguities, such as methoxycyclobutyl conformation and substituent orientation.

- X-ray Crystallography : Determines absolute configuration and crystal packing, critical for structure-activity relationship (SAR) studies. SHELX programs are widely used for refinement .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and purity.

- HPLC : Assesses purity and monitors reaction progress .

Q. How does the methoxycyclobutyl group influence the compound's physicochemical properties?

The methoxycyclobutyl moiety increases steric bulk and modulates electronic effects (e.g., electron-donating methoxy group), which can enhance solubility and alter binding affinity to biological targets. Comparative studies with analogs (e.g., 3-(trifluoromethyl)benzoic acid) reveal distinct polarity and logP values, impacting pharmacokinetic profiles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Contradictions in NMR or IR data (e.g., unexpected splitting patterns) may arise from dynamic effects or impurities. Strategies include:

Q. What strategies optimize the compound's bioactivity through targeted structural modifications?

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability.

- Ring Strain Modulation : Replace the cyclobutyl group with smaller (cyclopropyl) or larger (cyclohexyl) rings to study steric effects on target binding.

- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability, followed by enzymatic hydrolysis in vivo. Bioactivity is validated via in vitro assays (e.g., enzyme inhibition) and molecular docking to predict binding modes .

Q. How can researchers design experiments to study the compound's metabolic stability?

- In Vitro Microsomal Assays : Incubate the compound with liver microsomes and use LC-MS/MS to identify metabolites (e.g., demethylation of the methoxy group).

- Isotope Labeling : Track metabolic pathways using deuterated analogs.

- Computational ADME Predictions : Tools like SwissADME estimate metabolic hotspots (e.g., CYP450 oxidation sites) .

Q. What methodologies are effective for analyzing crystallographic data of metal complexes involving this compound?

- Single-Crystal X-ray Diffraction : Resolve coordination geometry and intermolecular interactions (e.g., hydrogen bonding with the carboxylic acid group).

- SHELXL Refinement : Optimizes thermal parameters and occupancy for disordered moieties (e.g., flexible cyclobutyl rings).

- Hirshfeld Surface Analysis : Quantifies non-covalent interactions in the crystal lattice .

Data Contradiction and Validation

Q. How should researchers address conflicting biological activity data across studies?

- Dose-Response Replication : Confirm activity trends using standardized assays (e.g., IC50 values in enzyme inhibition).

- Orthogonal Assays : Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Batch Consistency : Ensure compound purity (>95% by HPLC) and exclude solvent or salt effects .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.